2,2-Dimethylpropane-1-sulfonyl chloride
Overview
Description
2,2-Dimethylpropane-1-sulfonyl chloride, also known by its IUPAC name, is a chemical compound with the molecular formula C5H11ClO2S and a molecular weight of 170.66 g/mol . This compound is characterized by its sulfonyl chloride functional group attached to a 2,2-dimethylpropane backbone. It is commonly used in organic synthesis and various industrial applications due to its reactivity and versatility.
Preparation Methods
Synthetic Routes and Reaction Conditions: 2,2-Dimethylpropane-1-sulfonyl chloride can be synthesized through the chlorination of 2,2-dimethylpropane-1-sulfonic acid. The reaction typically involves the use of thionyl chloride (SOCl2) or phosphorus pentachloride (PCl5) as chlorinating agents under controlled conditions .
Industrial Production Methods: In industrial settings, the production of this compound often involves large-scale chlorination processes. The reaction is carried out in specialized reactors to ensure safety and efficiency. The product is then purified through distillation or recrystallization to achieve the desired purity levels .
Chemical Reactions Analysis
Types of Reactions: 2,2-Dimethylpropane-1-sulfonyl chloride undergoes various chemical reactions, including:
Substitution Reactions: It can participate in nucleophilic substitution reactions where the sulfonyl chloride group is replaced by other nucleophiles such as amines, alcohols, or thiols.
Reduction Reactions: The compound can be reduced to 2,2-dimethylpropane-1-sulfonic acid using reducing agents like lithium aluminum hydride (LiAlH4).
Common Reagents and Conditions:
Nucleophilic Substitution: Reagents such as amines (e.g., aniline) or alcohols (e.g., methanol) are commonly used under mild to moderate conditions.
Reduction: Lithium aluminum hydride (LiAlH4) is used in anhydrous ether or tetrahydrofuran (THF) as solvents.
Major Products:
Substitution Reactions: Products include sulfonamides, sulfonate esters, and sulfonate salts.
Reduction Reactions: The primary product is 2,2-dimethylpropane-1-sulfonic acid.
Scientific Research Applications
2,2-Dimethylpropane-1-sulfonyl chloride has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of 2,2-dimethylpropane-1-sulfonyl chloride primarily involves its reactivity as an electrophile. The sulfonyl chloride group is highly reactive towards nucleophiles, leading to the formation of sulfonamide or sulfonate ester bonds. This reactivity is exploited in various synthetic transformations and modifications of organic molecules .
Comparison with Similar Compounds
- 2,2-Dimethylpropane-1-sulfonic acid
- 2,2-Dimethylpropane-1-sulfonyl fluoride
- 2,2-Dimethylpropane-1-sulfonyl bromide
Comparison:
- Reactivity: 2,2-Dimethylpropane-1-sulfonyl chloride is more reactive compared to its sulfonic acid counterpart due to the presence of the chloride leaving group .
- Applications: While the sulfonic acid is primarily used in acid-catalyzed reactions, the sulfonyl chloride is more versatile and used in a broader range of synthetic applications .
- Stability: The sulfonyl chloride is less stable than the sulfonic acid and requires careful handling and storage .
Properties
IUPAC Name |
2,2-dimethylpropane-1-sulfonyl chloride | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H11ClO2S/c1-5(2,3)4-9(6,7)8/h4H2,1-3H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RSLHISYPEJMMDT-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)CS(=O)(=O)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H11ClO2S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20503088 | |
Record name | 2,2-Dimethylpropane-1-sulfonyl chloride | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20503088 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
170.66 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
53333-76-9 | |
Record name | 2,2-Dimethylpropane-1-sulfonyl chloride | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20503088 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 2,2-dimethylpropane-1-sulfonyl chloride | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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